molecular formula C17H15F3N4O2S B2895847 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034336-07-5

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2895847
CAS RN: 2034336-07-5
M. Wt: 396.39
InChI Key: CEFHOLSLBLSHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O2S and its molecular weight is 396.39. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • A novel series of derivatives synthesized from celecoxib showed potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One specific compound demonstrated significant anti-inflammatory and analgesic activities without causing liver, kidney, colon, or brain tissue damage, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).
  • Another study explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties, demonstrating in vitro antibacterial and antifungal activities against various pathogenic strains (Chandak et al., 2013).

Inhibition of Kinases for Therapeutic Effects

  • Research into N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides led to the discovery of selective inhibitors for the leucine-zipper and sterile-α motif kinase (ZAK), with potential therapeutic effects on cardiac hypertrophy in a spontaneous hypertensive rat model (Chang et al., 2017).

Exploration of Herbicidal Activity

  • N-(2-pyrazolin-1-ylformyl) benzenesulfonamides were identified as a new group of compounds with herbicidal activity, particularly showing post-emergence activity on dicotyledonous weed species and interfering with the biosynthesis of branched-chain amino acids (Eussen et al., 1990).

Transfer Hydrogenation Applications

  • A study demonstrated the synthesis of Cp*Ir(pyridinesulfonamide)Cl precatalysts for base-free transfer hydrogenation of ketones, showcasing the versatility and efficiency of these complexes in various catalytic processes (Ruff et al., 2016).

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-24-11-14(10-22-24)13-6-12(7-21-9-13)8-23-27(25,26)16-5-3-2-4-15(16)17(18,19)20/h2-7,9-11,23H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFHOLSLBLSHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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